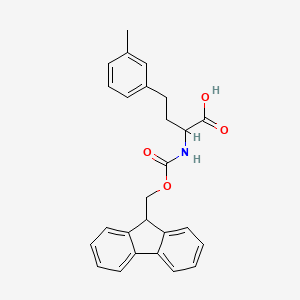

N-Fmoc-3-methyl-D-homophenylalanine

Description

The Expanding Landscape of Unnatural Amino Acids in Biomolecular Design

Unnatural amino acids (UAAs) are amino acids that are not among the 20 naturally occurring amino acids used in protein synthesis. nih.gov These compounds are introduced into peptides and proteins through chemical synthesis or genetic engineering to impart novel chemical functionalities and physical properties. The ability to modify structures at the side chain, amino group, or carboxyl group allows for greater flexibility in designing molecules with enhanced stability, selectivity, and specific functions.

The incorporation of UAAs is a powerful tool in protein engineering and drug discovery. nih.gov It enables the development of efficient biocatalysts and proteins with altered physicochemical and biological properties. nih.gov This has led to a wide range of applications, including the creation of antibody-drug conjugates, probes for studying protein conformation, and peptide-based imaging agents. nih.govnih.gov By expanding the chemical diversity of amino acid building blocks, researchers can design novel protein structures and functions that are not accessible with natural amino acids alone. pitt.eduacs.org

Stereochemical Considerations in Amino Acid Building Blocks, with Specific Emphasis on D-Isomers

Amino acids, with the exception of glycine, exist as two non-superimposable mirror images, or enantiomers, designated as L- and D-isomers. nih.gov While proteins in most organisms are composed exclusively of L-amino acids, the incorporation of D-amino acids into peptides has become a significant strategy in medicinal chemistry. nih.govnih.gov Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, leading to enhanced stability and longer half-lives in biological systems. nih.gov

The presence of a D-amino acid can induce unique conformational changes in a peptide's structure, which can lead to novel tertiary structures and potentially increased biological potency. nih.govnih.gov The identification of naturally occurring peptides containing D-amino acids has highlighted the evolutionary advantage of this structural modification. nih.gov In synthetic peptide design, the selective placement of D-isomers is a critical tool for creating peptides with improved therapeutic properties. The use of D-isomers can also provide valuable insights into peptide-receptor interactions. researchgate.net The synthesis of entire proteins from D-amino acids has opened up new avenues in structural biology and the discovery of novel bioactive compounds. manchester.ac.uk

Role of Fluorenylmethoxycarbonyl (Fmoc) Protection in Facilitating Advanced Organic Synthesis Strategies

The fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for amines, particularly in solid-phase peptide synthesis (SPPS). wikipedia.orgnumberanalytics.comnumberanalytics.com Its popularity stems from its stability under acidic conditions and its facile removal under mild basic conditions, typically with a solution of piperidine (B6355638). wikipedia.orgfiveable.me This orthogonality allows for the selective deprotection of the N-terminal amino group without disturbing acid-labile side-chain protecting groups or the linkage of the peptide to the solid support. wikipedia.orgtotal-synthesis.com

The Fmoc group is introduced by reacting an amine with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu). numberanalytics.comtotal-synthesis.com The progress of the deprotection reaction can be conveniently monitored by UV spectroscopy, as the cleavage of the Fmoc group releases dibenzofulvene, a UV-active byproduct. wikipedia.org Beyond peptide synthesis, Fmoc protection is a valuable strategy in the synthesis of complex organic molecules, including natural products and pharmaceuticals, where the protection of various functional groups is required. numberanalytics.com The use of Fmoc in combination with other protecting groups enables the precise and efficient construction of intricate molecular architectures. numberanalytics.com The aromatic nature of the Fmoc group can also influence the aggregation and self-assembly properties of peptides, leading to applications in materials science, such as the formation of peptide-based hydrogels. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C26H25NO4 |

|---|---|

Molecular Weight |

415.5 g/mol |

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methylphenyl)butanoic acid |

InChI |

InChI=1S/C26H25NO4/c1-17-7-6-8-18(15-17)13-14-24(25(28)29)27-26(30)31-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-12,15,23-24H,13-14,16H2,1H3,(H,27,30)(H,28,29) |

InChI Key |

ACGCQDJLKBTGTG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Synthetic Methodologies for N Fmoc 3 Methyl D Homophenylalanine and Its Structural Analogues

Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing Fmoc-Protected Homophenylalanine Derivatives

Solid-phase peptide synthesis (SPPS) stands as a cornerstone of modern peptide chemistry, and the integration of N-Fmoc-3-methyl-D-homophenylalanine into this workflow requires careful optimization of reaction conditions to accommodate its unique structural features. nih.govcreative-peptides.com

Optimization of Coupling Reactions for this compound Incorporation

The steric hindrance presented by the 3-methyl group on the phenyl ring and the homophenylalanine backbone necessitates the use of highly efficient coupling reagents to ensure complete and rapid amide bond formation. cem.com Standard carbodiimide-based activators like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), may prove insufficient for such sterically demanding couplings. bachem.comresearchgate.net

More potent activating agents are generally required to drive the reaction to completion and minimize side reactions. Uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are frequently employed in these challenging coupling scenarios. acs.orgsigmaaldrich.com These reagents, in the presence of a tertiary base like N,N-diisopropylethylamine (DIEA), generate highly reactive acyl-imidazolium or acyl-phosphonium intermediates that readily react with the free amine of the growing peptide chain. sigmaaldrich.com

Microwave-assisted SPPS has also emerged as a powerful technique to accelerate the coupling of sterically hindered amino acids. cem.com The application of microwave energy can significantly reduce reaction times and improve coupling efficiency, even for difficult sequences. cem.com

Table 1: Coupling Reagents for Sterically Hindered Amino Acids

| Coupling Reagent | Additive | Key Features |

| HATU | HOAt | Highly efficient, especially for hindered couplings. acs.orgsigmaaldrich.com |

| HBTU | HOBt | A common and effective coupling reagent. sigmaaldrich.com |

| HCTU | - | More reactive than HBTU due to the chloro-substituted benzotriazole. acs.org |

| PyBOP | HOBt | Phosphonium-based reagent, good for difficult couplings. sigmaaldrich.com |

| COMU | OxymaPure | Safer alternative to benzotriazole-based reagents, with comparable efficiency to HATU. bachem.com |

Strategies for Orthogonal Protecting Group Removal in Fmoc-SPPS

The principle of orthogonality is fundamental to SPPS, ensuring that the Nα-Fmoc group can be removed without affecting the protecting groups on the side chains of other amino acids in the peptide sequence. springernature.comcreative-peptides.com The Fmoc group is labile to basic conditions, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF), while side-chain protecting groups are generally acid-labile. nih.govspringernature.com

For a peptide containing this compound, the side chains of other amino acids must be protected with groups that are stable to piperidine but can be cleaved under acidic conditions, such as tert-butyl (tBu), trityl (Trt), or tert-butyloxycarbonyl (Boc) groups. nih.govcreative-peptides.com

In instances where even greater selectivity is required, other orthogonal protecting group strategies can be employed. For example, photolabile protecting groups, such as the 2-nitrobenzyl group, can be used for side-chain protection and removed by irradiation with UV light, offering a non-chemical deprotection method. thieme-connect.denih.govmdpi.com Another strategy involves the use of the S-phenylacetamidomethyl (Phacm) group for cysteine residues, which can be removed enzymatically, providing an additional layer of orthogonality. psu.edu

Solution-Phase Synthetic Routes for this compound

While SPPS is dominant for peptide synthesis, solution-phase methods remain crucial for the synthesis of the initial building blocks, including this compound itself.

Direct Synthesis Approaches for Fmoc-Protected Homophenylalanine Derivatives

The direct synthesis of Fmoc-protected homophenylalanine derivatives can be achieved through several routes. One notable method involves the use of organozinc chemistry. rsc.org In this approach, an N-Fmoc protected 3-iodoalanine tert-butyl ester can be converted into an organozinc reagent. This reagent can then undergo palladium-catalyzed cross-coupling with an appropriate aryl electrophile, such as a substituted benzyl (B1604629) halide, to introduce the 3-methylphenyl moiety. Subsequent removal of the tert-butyl ester protecting group yields the desired this compound. rsc.org

Alternatively, the Fmoc group can be introduced onto the free amino acid, 3-methyl-D-homophenylalanine. This is typically achieved by reacting the amino acid with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions. thieme-connect.com

Homologation Strategies for Alpha- to Beta-Amino Acid Conversion Relevant to Homophenylalanine Scaffolds

The synthesis of the homophenylalanine backbone itself often relies on homologation strategies that extend the carbon chain of a precursor α-amino acid. The Arndt-Eistert reaction is a classic and widely used method for this one-carbon extension. blogspot.comambeed.comwikipedia.org

The process begins with the conversion of an N-protected α-amino acid, such as N-Fmoc-D-phenylalanine, into its corresponding acid chloride. blogspot.com This acid chloride is then reacted with diazomethane (B1218177) to form a diazoketone intermediate. wikipedia.orgyoutube.com The key step is the subsequent Wolff rearrangement of the diazoketone, which is typically catalyzed by a metal such as silver(I) oxide (Ag₂O) or can be induced photochemically or thermally. youtube.comnih.govwikipedia.orgorganic-chemistry.orgbuchler-gmbh.com The Wolff rearrangement generates a ketene, which can then be trapped by a nucleophile, such as water, to yield the homologous β-amino acid. wikipedia.orgorganic-chemistry.org This method is known to proceed with retention of stereochemistry. blogspot.comlibretexts.org

Table 2: Key Steps in Arndt-Eistert Homologation

| Step | Reactants | Intermediate/Product | Key Transformation |

| 1. Acid Chloride Formation | N-protected α-amino acid, Thionyl chloride (or similar) | N-protected α-aminoacyl chloride | Conversion of carboxylic acid to acid chloride. blogspot.com |

| 2. Diazoketone Formation | N-protected α-aminoacyl chloride, Diazomethane | N-protected α-diazoketone | Acylation of diazomethane. wikipedia.orgyoutube.com |

| 3. Wolff Rearrangement | N-protected α-diazoketone, Ag₂O (catalyst) | Ketene | 1,2-rearrangement with loss of N₂. nih.govwikipedia.org |

| 4. Nucleophilic Trapping | Ketene, Water | N-protected β-amino acid | Formation of the homologous carboxylic acid. wikipedia.org |

Advanced Derivatization Techniques for Homophenylalanine Moieties

Once incorporated into a peptide, the homophenylalanine residue can be further modified to introduce additional functionality or to create novel structural motifs. The phenyl ring of the homophenylalanine side chain provides a versatile handle for various chemical transformations. researchgate.net

Post-synthetic modification of phenylalanine-containing peptides through C-H functionalization has gained significant attention. researchgate.net These methods, often catalyzed by transition metals like palladium, allow for the site-selective introduction of various groups onto the aromatic ring. For example, olefination of the phenyl ring can be achieved, which can then be used for further transformations or for creating macrocyclic peptide structures. researchgate.net

The arenediazonium salts, which can be generated from an amino group on the phenyl ring, offer a multimodal platform for derivatization. researchgate.net These intermediates can participate in radical reactions, palladium-catalyzed couplings, and azo-coupling reactions, enabling the attachment of a wide range of functionalities. researchgate.net Such modifications can be used to attach labels, crosslink peptides, or alter the pharmacological properties of the parent peptide. researchgate.net

Photochemical Decarboxylative Arylation for Generating Homophenylalanine Analogues on Resin

A powerful strategy for the late-stage functionalization of peptides on a solid support is photochemical decarboxylative arylation. nih.govchemrxiv.org This method allows for the conversion of readily available amino acids like aspartic and glutamic acid into a variety of aromatic amino acid analogs, including homophenylalanine derivatives. nih.govchemrxiv.orgacs.org The reaction proceeds through a redox-active ester intermediate of the amino acid's side-chain carboxylic acid. nih.govresearchgate.net

The process begins with the synthesis of a peptide on a solid support, typically a resin like Rink amide or Wang resin. nih.govchemrxiv.org The side-chain carboxylic acid of an aspartic or glutamic acid residue is then activated, for instance with N-hydroxyphthalimide (NHPI), to form a redox-active ester. nih.govacs.org This activation step has been refined to minimize the formation of undesired byproducts such as aspartimide and pyroglutamate. nih.govacs.org

The key transformation involves the irradiation of the resin-bound peptide in the presence of an aryl bromide. nih.govchemrxiv.org This photochemical step induces a decarboxylative Csp3–Csp2 cross-coupling reaction, where the carbon-carbon bond is formed between the amino acid side chain and the aryl group. nih.govchemrxiv.org A notable advantage of this on-resin methodology is its compatibility with the Fmoc protecting group, which allows for further peptide chain extension after the arylation reaction if desired. nih.govchemrxiv.org This method provides access to a diverse array of homophenylalanine analogs by simply varying the aryl bromide coupling partner, thereby avoiding the often lengthy and complex solution-phase synthesis of individual unnatural amino acids. nih.govchemrxiv.org

Table 1: Examples of Photochemical Decarboxylative Arylation for Homophenylalanine Analogues

| Starting Amino Acid | Aryl Bromide | Product | Yield (%) | Reference |

|---|---|---|---|---|

| D-Glutamic Acid | 4-Bromotoluene | 4-Methyl-D-homophenylalanine derivative | Good | chemrxiv.org |

| D-Glutamic Acid | 4-Bromoanisole | 4-Methoxy-D-homophenylalanine derivative | Good | chemrxiv.org |

Yields are generally sufficient for biological evaluation and provide a greener alternative to traditional multi-step solution-phase synthesis.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) on Halogenated Homophenylalanine Precursors

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, represent a highly effective method for the synthesis of biaryl and other C-C bond-containing compounds, including unnatural amino acids. nih.govlibretexts.org This approach is valuable for creating derivatives of homophenylalanine by modifying a halogenated precursor.

The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound (like a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org For the synthesis of homophenylalanine analogs, a key precursor would be a halogenated homophenylalanine derivative. For instance, a bromo- or iodo-substituted homophenylalanine could be coupled with a variety of aryl or heteroaryl boronic acids to introduce diverse substituents onto the aromatic ring. nih.gov

Research has demonstrated the successful application of Suzuki-Miyaura cross-coupling for the synthesis of Fmoc-protected arylphenylalanines from the corresponding halogenated phenylalanine precursors. nih.gov This one-step protocol allows for the direct formation of various unnatural biaryl-containing amino acids in good to excellent yields, which are then ready for use in Fmoc-based solid-phase peptide synthesis. nih.gov The reaction conditions, including the choice of palladium catalyst, ligands, and base, are crucial for achieving high efficiency and minimizing side reactions like dehalogenation. nih.govresearchgate.net Microwave irradiation has been shown to significantly enhance the reaction rate and purity of the resulting biaryl peptides.

Table 2: Key Components of the Suzuki-Miyaura Cross-Coupling Reaction

| Component | Role | Examples |

|---|---|---|

| Halogenated Precursor | Electrophilic partner | Fmoc-4-iodophenylalanine, Bromo- or chloro-aminopyrazoles |

| Organoboron Reagent | Nucleophilic partner | Arylboronic acids, Heteroarylboronic acids, Styryl boronic esters |

| Palladium Catalyst | Facilitates C-C bond formation | Pd(OAc)2, PdCl2(dppf), XPhos Pd G2 |

| Base | Activates the organoboron reagent | K2CO3, KOAc |

| Solvent | Reaction medium | DMF, DMAc, EtOH/H2O |

The choice of components is critical for reaction success, with bromo and chloro derivatives sometimes being superior to iodo derivatives due to a reduced tendency for dehalogenation. nih.govresearchgate.net

N-Methylation Strategies for Fmoc-Protected Amino Acids, including Potential Application to this compound Derivatives

N-methylation of amino acids within a peptide sequence is a common strategy to enhance metabolic stability, improve cell permeability, and modulate conformation. nih.gov While a variety of N-methylated amino acids are commercially available, they are often expensive and the selection is limited. nih.gov Therefore, efficient laboratory-scale methods for the N-methylation of Fmoc-protected amino acids are highly valuable.

One of the most effective methods for N-methylation is the Biron-Kessler method, which can be adapted for solid-phase synthesis. nih.gov This method involves the protection of the α-amino group with a 2-nitrobenzenesulfonyl (o-NBS) group. nih.gov The o-NBS group renders the remaining N-H proton acidic, facilitating its removal and subsequent methylation with a methylating agent like methyl iodide or dimethyl sulfate. nih.gov After methylation, the o-NBS group is removed, and the free amino group is reprotected with an Fmoc group. nih.gov

Another approach involves the formation of a 5-oxazolidinone (B12669149) derivative from the N-Fmoc protected amino acid using paraformaldehyde. researchgate.net This intermediate is then reduced with a reagent like triethylsilane in the presence of a Lewis acid to yield the N-methylated amino acid. researchgate.net This method has been shown to be highly efficient and more environmentally benign. researchgate.net These strategies could potentially be applied to the N-methylation of Fmoc-protected 3-methyl-D-homophenylalanine to produce its N-methylated derivative.

Table 3: Comparison of N-Methylation Strategies

| Method | Key Reagents | Advantages |

|---|---|---|

| Biron-Kessler Method | 2-nitrobenzenesulfonyl (o-NBS) chloride, Methylating agent (e.g., methyl iodide) | Effective for solid-phase synthesis. nih.gov |

| Oxazolidinone Method | Paraformaldehyde, Triethylsilane, Lewis acid | Improved yields, shorter reaction times, more environmentally friendly. researchgate.net |

Applications of N Fmoc 3 Methyl D Homophenylalanine in the Design of Advanced Chemical Structures

Incorporation into Peptides and Peptidomimetics for Structural Modulation

The use of unnatural amino acids like N-Fmoc-3-methyl-D-homophenylalanine is a cornerstone of modern peptidomimetic design. These building blocks introduce specific conformational constraints and functionalities that are not accessible with the canonical proteinogenic amino acids.

Design Principles for Peptidomimetic Scaffolds Utilizing Unnatural Amino Acids, including Homophenylalanine

Peptidomimetics are designed to mimic the structure and function of natural peptides but with enhanced stability, bioavailability, and receptor-binding affinity. The incorporation of unnatural amino acids is a key strategy to achieve these improvements. mdpi.comsigmaaldrich.com The design principles for creating these scaffolds are multifaceted:

Conformational Constraint: Unnatural amino acids can rigidify the peptide backbone, reducing its flexibility. This pre-organization into a bioactive conformation can lead to higher binding affinity for a target receptor by minimizing the entropic penalty of binding. The addition of alkyl groups to the β position of amino acids is a powerful strategy to constrain the rotation between the α- and β-carbons. nih.gov

Proteolytic Stability: The D-configuration of the amino acid, as in this compound, confers resistance to degradation by proteases, which are stereospecific for L-amino acids. mdpi.com This increased stability is a critical attribute for therapeutic peptides.

Modulation of Physicochemical Properties: The introduction of additional hydrophobic groups, such as the methyl group on the phenyl ring of homophenylalanine, can enhance hydrophobic interactions within the peptide or with its target. This can influence properties like membrane permeability and binding strength.

Scaffold Diversity: Unnatural amino acids provide access to a vast chemical space for creating diverse peptide libraries for screening and drug discovery. sigmaaldrich.comcpcscientific.com They can be used to construct novel molecular scaffolds with unique three-dimensional arrangements. cpcscientific.com

The homophenylalanine residue, with its extended phenylethyl side chain, introduces distinct spatial and hydrophobic characteristics compared to phenylalanine. The "homo" designation indicates an additional methylene (B1212753) group in the side chain, which can influence backbone torsion angles and side-chain packing.

Table 1: Comparison of Structural Features of Phenylalanine and Homophenylalanine

| Feature | Phenylalanine | Homophenylalanine |

| Side Chain | Benzyl (B1604629) | Phenylethyl |

| Flexibility | More constrained | Increased flexibility due to the additional CH₂ group |

| Hydrophobicity | High | Higher |

| Conformational Impact | Induces specific secondary structures | Can disrupt or stabilize secondary structures depending on the context |

This table provides a comparative overview of the structural differences between phenylalanine and its "homo" analogue, highlighting the implications for peptide design.

Influence of D-Homophenylalanine Residues on Peptide Backbone Conformation and Foldamer Assembly

The stereochemistry and side-chain length of an amino acid residue profoundly impact the local and global conformation of a peptide chain. The incorporation of a D-amino acid, such as D-homophenylalanine, can induce turns or disrupt canonical secondary structures like α-helices and β-sheets.

Induction of β-Turns: D-amino acids are often found at the i+1 or i+2 positions of β-turns, which are crucial for the folding of many peptides and proteins. The specific conformational preferences of D-homophenylalanine would depend on the surrounding amino acid sequence.

Foldamer Assembly: Foldamers are oligomers that adopt well-defined, folded conformations. The predictable influence of D-amino acids on local geometry makes them valuable components in the design of novel foldamers with helical or sheet-like structures. The extended side chain of homophenylalanine can participate in specific packing arrangements, further directing the folding process.

Research on peptides containing α,β-didehydrophenylalanine has shown that the residue's geometry strongly influences the adoption of folded conformations, particularly β-turns. nih.gov While structurally different, this highlights the principle that non-canonical residues can act as powerful conformational switches. The combination of the D-configuration and the extended, methylated phenyl side chain in this compound provides a unique tool for chemists to manipulate peptide and foldamer architecture.

Role in Self-Assembling Supramolecular Materials

The N-terminal Fmoc (fluorenylmethoxycarbonyl) group is not only a protecting group for peptide synthesis but also a powerful motif for driving the self-assembly of amino acids and peptides into ordered supramolecular structures, such as hydrogels.

Mechanisms of Self-Assembly in Fmoc-Amino Acid and Fmoc-Peptide Systems

The self-assembly of Fmoc-amino acids and peptides is driven by a combination of non-covalent interactions:

π-π Stacking: The large, aromatic fluorenyl groups of the Fmoc moiety have a strong tendency to stack on top of each other, which is a primary driving force for aggregation. nih.govmdpi.com

Hydrogen Bonding: The amino acid or peptide portion of the molecule forms intermolecular hydrogen bonds, creating a network that extends the structure, often into β-sheet-like arrangements. acs.orgacs.orgnih.gov

Hydrophobic Interactions: The hydrophobic nature of the Fmoc group and the amino acid side chains contribute to the stability of the self-assembled structures in aqueous environments. mdpi.com

These interactions lead to the formation of fibrillar nanostructures, which can entangle to form a three-dimensional network capable of trapping large amounts of water, resulting in a hydrogel. qub.ac.uknih.gov The self-assembly process can often be triggered by a change in pH or by a solvent-switching method. qub.ac.uk

Impact of Stereochemistry (Homo- vs. Hetero-Chirality) and Sequence on Supramolecular Organization and Gelation Properties of Homophenylalanine-Containing Peptides

The stereochemistry of the constituent amino acids is a critical factor in the supramolecular organization of self-assembling peptides.

Homochirality: Systems composed of peptides with the same stereochemistry (e.g., all L- or all D-amino acids) tend to form more ordered and stable β-sheet structures, leading to robust gelation.

Heterochirality: The introduction of a D-amino acid into an L-peptide sequence (or vice versa) can disrupt the hydrogen bonding network of the β-sheet, potentially inhibiting or altering the self-assembly process. This can lead to different morphologies, such as twisted ribbons or shorter fibrils, and can affect the mechanical properties of the resulting gel.

For a peptide containing D-homophenylalanine, its interaction with other L-amino acids in a sequence would be a case of heterochirality. The specific impact would depend on the position and context of the D-residue. The co-assembly of different Fmoc-amino acids can also lead to new hydrogel properties. nih.gov

Conformational and Intermolecular Interaction Studies of N Fmoc 3 Methyl D Homophenylalanine Containing Constructs

Spectroscopic Characterization of Molecular Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of molecules in solution. For N-Fmoc-3-methyl-D-homophenylalanine and peptides incorporating it, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), provide detailed information about the covalent structure and spatial proximity of atoms.

Table 1: Representative ¹H NMR Chemical Shifts for Fmoc-Amino Acid Protons

| Proton Type | Representative Chemical Shift (δ) ppm |

| Fmoc Aromatic Protons | 7.3 - 7.9 |

| Phenyl Aromatic Protons | 7.1 - 7.3 |

| NH Amide Proton | ~6.0 |

| α-CH Proton | ~4.9 |

| β-CH₂ Protons | ~3.1 |

| Methyl Protons | ~2.3 |

Note: These are approximate values and can vary based on the solvent and specific molecular structure.

2D NMR experiments are crucial for assigning these resonances and determining the conformation. COSY spectra reveal scalar couplings between protons, helping to identify adjacent protons within the amino acid residue. NOESY experiments detect through-space interactions between protons that are close in proximity (typically < 5 Å), providing critical distance restraints for calculating the three-dimensional structure of the peptide.

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides and proteins in solution. openstax.org By measuring the differential absorption of left and right circularly polarized light, CD provides characteristic spectra for different types of secondary structures, such as α-helices, β-sheets, and random coils. openstax.org

For peptides containing this compound, which are prone to self-assembly, CD spectroscopy is instrumental in identifying the formation of ordered secondary structures. Self-assembling systems based on Fmoc-amino acids often form β-sheet structures. nih.gov A typical CD spectrum for a β-sheet conformation exhibits a positive band around 195 nm and a negative band near 218 nm. nih.gov The presence and intensity of these bands can confirm the formation of β-sheets and provide an estimation of their content within the peptide assembly. The CD spectrum of a peptide containing this compound would be analyzed for these characteristic peaks to determine its conformational state.

Fourier-Transform Infrared (FTIR) spectroscopy is another powerful tool for probing the secondary structure of peptides, particularly in solid or gel states. The technique is sensitive to the vibrational modes of the peptide backbone, with the amide I and amide II bands being the most informative. leibniz-fli.de

The amide I band, occurring in the 1600-1700 cm⁻¹ region, arises mainly from the C=O stretching vibration of the peptide bond and is highly sensitive to the secondary structure. leibniz-fli.denih.gov For β-sheet structures, which are common in the self-assembly of Fmoc-amino acid derivatives, the amide I band typically appears at a frequency of 1620–1640 cm⁻¹. leibniz-fli.deresearchgate.net Often, a weaker band is also observed around 1695 cm⁻¹ for antiparallel β-sheets. nih.gov The amide II band, found between 1510 and 1580 cm⁻¹, results from N-H bending and C-N stretching vibrations and is also conformationally sensitive. nih.gov Analysis of these bands in the FTIR spectrum of a self-assembled system containing this compound would provide clear evidence of the presence and nature of β-sheet structures.

Investigation of Hydrogen Bonding and Aromatic Stacking Interactions within Self-Assembled Structures of Fmoc-Homophenylalanine Derivatives

The self-assembly of Fmoc-homophenylalanine derivatives into ordered nanostructures is driven by a combination of non-covalent interactions. The two most significant forces are intermolecular hydrogen bonding and aromatic π-π stacking.

Hydrogen bonds form between the amide groups (N-H and C=O) of adjacent peptide backbones, leading to the formation of stable, extended structures like β-sheets. researchgate.net These interactions are highly directional and are a primary organizing force in the self-assembly process. The distances of these hydrogen bonds are typically in the range of 2.8 to 3.2 Å.

Aromatic stacking, or π-π interactions, occur between the electron-rich aromatic rings of the fluorenyl (Fmoc) groups and the phenyl rings of the homophenylalanine residues. rsc.org These interactions contribute significantly to the stability of the assembled structures. The typical distance for π-π stacking interactions is between 3.4 and 3.8 Å. The combination of extensive hydrogen bonding networks and cooperative π-π stacking leads to the formation of well-ordered, stable supramolecular assemblies such as nanofibers and hydrogels. researchgate.net

Structure-Activity Relationship (SAR) Methodologies Applied to Peptidomimetics Containing Homophenylalanine Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery and development, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net For peptidomimetics containing homophenylalanine derivatives, SAR methodologies involve systematically modifying the structure and evaluating the impact on a specific biological endpoint.

One example of SAR studies on related compounds involves the development of phenylalanine-containing peptidomimetics as inhibitors of the HIV-1 capsid protein. mdpi.comnih.gov In such studies, various derivatives are synthesized by modifying different parts of the molecule, such as the side chains or the peptide backbone. The biological activity of these new compounds is then tested, often in terms of their half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀). The cytotoxicity (CC₅₀) is also determined to assess the therapeutic window.

The data from these assays are then compiled to identify key structural features that are essential for activity and to guide the design of more potent and selective compounds. For instance, a study on novel phenylalanine derivatives as HIV-1 capsid binders provided the following data for a series of compounds:

Table 2: Structure-Activity Relationship Data for Phenylalanine-Containing Peptidomimetics against HIV-1

| Compound | R¹ Group | R² Group | EC₅₀ (μM) | CC₅₀ (μM) |

| I-1 | H | H | 10.54 ± 2.13 | > 214.59 |

| I-7 | 4-F | H | 2.93 ± 0.68 | 114.37 ± 15.63 |

| I-9 | H | 4-F | 2.78 ± 0.91 | 125.63 ± 18.47 |

| I-14 | H | 2,4-diF | 4.12 ± 1.27 | > 189.32 |

| I-19 | 4-Cl | 4-F | 2.53 ± 0.84 | 107.61 ± 27.43 |

Data adapted from a study on phenylalanine derivatives as HIV-1 capsid binders. mdpi.com

This table demonstrates how modifications to the aromatic rings (R¹ and R²) of the phenylalanine core influence the anti-HIV-1 activity (EC₅₀) and cytotoxicity (CC₅₀). Such SAR data is invaluable for the rational design of peptidomimetics with improved therapeutic properties.

Computational and Theoretical Investigations of N Fmoc 3 Methyl D Homophenylalanine Systems

Molecular Dynamics Simulations for Understanding Self-Assembly and Conformational Dynamics of Homophenylalanine-Containing Peptides

Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. For peptides incorporating non-canonical amino acids like homophenylalanine, MD simulations can elucidate the complex processes of self-assembly and reveal the conformational landscapes that these molecules can explore.

Research into the self-assembly of tripeptides containing homophenylalanine (Hph) and dehydrophenylalanine has demonstrated the significant role of the homophenylalanine residue in driving molecular aggregation. mdpi.com Atomistic MD simulations of these systems, typically run for hundreds of nanoseconds, show that randomly dispersed peptides in a solvated environment evolve into large, ordered molecular clusters. mdpi.com

Studies on similar aromatic amino acids like phenylalanine also support the importance of π-π stacking in self-assembly, with MD simulations revealing the formation of stable, ordered nanostructures such as nanofibers and nanotubes. dovepress.comnih.govnih.gov These simulations help to calculate the energetic stability of different assembled states and can predict how environmental conditions, such as pH, might affect the stability and morphology of these structures. dovepress.com

| System Studied | Simulation Focus | Key Findings | Primary Driving Interaction |

|---|---|---|---|

| Tripeptides with Dehydrophenylalanine and Homophenylalanine | Self-assembly dynamics and aggregate formation | Peptides evolve from random dispersion to large molecular clusters. | T-shaped π-π stacking between homophenylalanine residues. mdpi.com |

| Generic Peptides with Unnatural Amino Acids | Dimerization, folding, and protein binding | Demonstrates the ability of unnatural residues to form specific, stable structures like β-sheets and β-hairpins. uow.edu.au | Hydrogen bonding and steric hindrance. uow.edu.au |

| RGD-Containing Peptides | Conformational dynamics and transient structures | Flanking residues influence the conformational behavior and energy landscape of the active site. mit.edu | Transient hydrogen bonding near the active site. mit.edu |

Quantum Mechanical Calculations for Energetic and Electronic Properties of Homophenylalanine Derivatives

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are employed to investigate the fundamental electronic structure and energetic properties of molecules with high accuracy. These methods are invaluable for determining properties that are difficult to measure experimentally, such as acid dissociation constants (pKa), ionization potentials, and the energies of molecular orbitals (HOMO/LUMO).

For instance, DFT calculations have been successfully used to determine the pKa values of L-homophenylalanine. researchgate.netrsc.org Such studies typically involve optimizing the molecular structure in both the gas phase and in a simulated solvent environment using a model like the COSMO (Conductor-like Screening Model). rsc.org By calculating the Gibbs free energy of the protonated, neutral, and deprotonated forms of the amino acid, the pKa values can be accurately predicted.

In one such study on L-homophenylalanine, calculations were performed using the BP86 and PBE0 functionals with the def2-TZVP basis set. rsc.org The results were validated by calculating the pKa of the standard amino acid phenylalanine and comparing it to known experimental values before applying the method to homophenylalanine. rsc.org These calculations revealed pKa values for the carboxylic acid and amino groups of L-homophenylalanine, which are critical for understanding its behavior in different pH environments and for modeling its interactions in biological systems. rsc.org

| Property | Predicted Value | Computational Method | Significance |

|---|---|---|---|

| pKa(1) (Carboxylic Acid) | 2.39 | DFT (PBE0/def2-TZVP with COSMO) rsc.org | Determines the charge state of the C-terminus at a given pH. rsc.org |

| pKa(2) (Amino Group) | 10.04 | DFT (PBE0/def2-TZVP with COSMO) rsc.org | Determines the charge state of the N-terminus at a given pH. rsc.org |

| Isoelectric Point (pI) | 6.40 | Calculated from pKa values rsc.org | Indicates the pH at which the molecule has no net electrical charge. rsc.org |

These QM methods can also reveal details about the molecular electrostatic potential (MEP) surface, which highlights regions of a molecule that are rich or poor in electrons. This information is crucial for predicting sites of electrophilic and nucleophilic attack, thereby explaining the molecule's reactivity and interaction preferences. researchgate.net

In Silico Prediction of Molecular Interactions and Structural Preferences in Complex Peptidomimetics

In silico tools for predicting molecular interactions, such as molecular docking and advanced structure prediction algorithms, are essential for designing complex peptidomimetics that can bind to specific biological targets like proteins. These methods allow researchers to screen large libraries of compounds and predict their binding affinities and modes of interaction, thus guiding experimental efforts. nih.gov

Molecular docking simulations, for example, can predict how a peptide containing N-Fmoc-3-methyl-D-homophenylalanine might fit into the binding pocket of a target protein. These simulations calculate the most favorable binding poses and estimate the binding free energy, providing a quantitative measure of the interaction strength. nih.govbiorxiv.org The results can identify key amino acid residues in the target protein that form hydrogen bonds, hydrophobic interactions, or π-π stacking interactions with the peptidomimetic.

Computational studies on peptidomimetics containing other unnatural amino acids have shown that these molecules can be designed to inhibit protein-protein interactions by mimicking the structure of a native peptide segment, such as a β-strand or an α-helix. uow.edu.auyoutube.com MD simulations are often used in conjunction with docking to confirm the stability of the predicted peptide-protein complexes and to analyze the dynamics of the interaction over time. nih.gov

Advanced Analytical Methodologies for Characterization and Process Monitoring

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., High-Performance Liquid Chromatography (HPLC))

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of N-Fmoc-3-methyl-D-homophenylalanine. It is widely used to assess the purity of the synthesized compound and to monitor the progress of coupling and deprotection steps during solid-phase peptide synthesis (SPPS). thieme.de

The separation in HPLC is typically achieved on a reversed-phase column, such as an ODS-Hypersil (C18) column. nih.gov A gradient elution is commonly employed, using a mixture of two solvents. For instance, a typical solvent system might consist of:

Solvent A: 0.11% Trifluoroacetic acid (TFA) in water (v/v) nih.gov

Solvent B: 0.11% TFA in acetonitrile (B52724) (MeCN) (v/v) nih.gov

A common HPLC program involves a gradient change from a higher concentration of aqueous solvent to a higher concentration of organic solvent over a set period, allowing for the separation of the desired product from impurities and starting materials. nih.gov Detection is often carried out using a UV detector, typically at a wavelength of 340 nm for derivatives. nih.gov The retention time of this compound will be specific to the exact HPLC conditions used, including the column, solvent gradient, and flow rate.

Table 1: Example HPLC Parameters for Amino Acid Analysis

| Parameter | Value |

| Column | ODS-Hypersil (5 µm, 25.0 cm x 0.46 cm) nih.gov |

| Solvent A | 0.11% TFA in Water nih.gov |

| Solvent B | 0.11% TFA in Acetonitrile nih.gov |

| Gradient | Isocratic for 2 min with 80% A:20% B, then linear gradient to 62% A:38% B over 46 min nih.gov |

| Flow Rate | 1.1 mL/min nih.gov |

| Detection | 340 nm nih.gov |

This technique allows for the quantitative determination of purity by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Structural Fragmentation Analysis

Mass spectrometry is a powerful technique used to confirm the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. The chemical formula for this compound is C₂₆H₂₅NO₄. sigmaaldrich.comachemblock.com

The expected molecular weight can be calculated based on its chemical formula. This theoretical mass is then compared to the experimental mass obtained from the mass spectrum, providing a high degree of confidence in the identity of the synthesized compound.

In addition to molecular weight confirmation, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecule. The resulting fragmentation pattern provides valuable information about the connectivity of the atoms within the molecule, further confirming its structure.

Table 2: Key Mass Spectrometry Data for this compound

| Property | Value |

| Chemical Formula | C₂₆H₂₅NO₄ sigmaaldrich.comachemblock.com |

| Molecular Weight | 415.49 g/mol achemblock.comsigmaaldrich.com |

| InChI Key | ACGCQDJLKBTGTG-XMMPIXPASA-N sigmaaldrich.com |

Optical Analytical Techniques for Binding Characterization (e.g., Bio-Layer Interferometry (BLI)) in Peptide Research

While not directly used to characterize the small molecule this compound itself, Bio-Layer Interferometry (BLI) is a critical technique for studying the binding properties of peptides that incorporate this modified amino acid. springernature.comnih.gov BLI is a label-free optical technique that measures molecular interactions in real-time. nih.govyoutube.com

In a typical BLI experiment involving a peptide containing this compound, the peptide (the ligand) is immobilized on the surface of a biosensor. nih.gov This biosensor is then dipped into a solution containing the molecule of interest (the analyte). The binding of the analyte to the immobilized peptide causes a change in the thickness of the biological layer on the sensor tip, which results in a shift in the interference pattern of reflected light. nih.gov This shift is monitored in real-time to determine the association and dissociation rates of the interaction.

From these rates, the affinity constant (KD) can be calculated, which is a measure of the strength of the binding interaction. springernature.comnih.gov This information is invaluable in drug discovery and other areas of peptide research where understanding the binding kinetics of a peptide to its target is essential.

Table 3: Steps in a Typical BLI Experiment for Peptide Binding Analysis

| Step | Description |

| Baseline | The sensor is equilibrated in buffer to establish a stable baseline signal. nih.gov |

| Loading | The biotinylated peptide containing this compound is immobilized onto a streptavidin-coated biosensor. virginia.edu |

| Association | The sensor with the immobilized peptide is moved into wells containing different concentrations of the analyte, and the binding is measured over time. nih.gov |

| Dissociation | The sensor is moved back into buffer, and the dissociation of the analyte from the peptide is monitored. youtube.com |

Colorimetric and Spectrophotometric Assays for Reaction Completion and Quantification (e.g., Kaiser Test)

The Kaiser test, also known as the ninhydrin (B49086) test, is a widely used colorimetric assay in solid-phase peptide synthesis to qualitatively monitor the completion of the coupling reaction. peptide.comfiveable.me This test detects the presence of free primary amines. peptide.com

During the synthesis of a peptide on a solid support, a positive Kaiser test (indicated by an intense blue color) after a coupling step signifies that the coupling reaction is incomplete, as there are still unreacted primary amine groups on the growing peptide chain. peptide.comsigmaaldrich.com Conversely, a negative test (the solution remains yellow or the beads are colorless) indicates a successful coupling reaction. sigmaaldrich.com

The procedure for the Kaiser test typically involves taking a small sample of the resin-bound peptide and treating it with a solution of ninhydrin in the presence of reagents like phenol (B47542) and pyridine, followed by heating. peptide.comsigmaaldrich.com

It is important to note that the Kaiser test is not reliable for detecting secondary amines, such as the N-terminal proline. peptide.compeptide.com Therefore, for peptides containing such residues, alternative tests may be required.

Table 4: Interpretation of Kaiser Test Results in SPPS

| Observation | Interpretation | Action |

| Intense blue solution and beads | Failed coupling peptide.com | Recouple the amino acid. |

| Light blue solution, dark blue beads | Incomplete coupling peptide.com | Extend coupling time or recouple. |

| Colorless or faint blue solution and beads | Complete coupling peptide.com | Proceed with the next step in the synthesis. |

Future Research Directions and Emerging Paradigms in N Fmoc 3 Methyl D Homophenylalanine Research

Exploration of Novel Synthetic Routes for Stereoselective Homophenylalanine Analogues with Diverse Side-Chain Modifications

The development of efficient and stereoselective synthetic routes is paramount for unlocking the full potential of homophenylalanine analogues. While methods like the Arndt-Eistert synthesis have been employed for the preparation of N-Fmoc-L-β-homo-phenylalanines researchgate.net, future research will likely focus on more versatile and scalable approaches. The constant demand for new and improved drugs necessitates the exploration of innovative synthetic pathways to broaden the accessible chemical space. hilarispublisher.com

One promising avenue is the use of multicomponent reactions, such as the Ugi reaction, which allows for the rapid assembly of complex molecules from simple starting materials. beilstein-journals.org Another area of active investigation is the development of novel catalytic systems, including transition-metal catalysis, for the stereocontrolled synthesis of homophenylalanine derivatives with diverse side-chain modifications. hilarispublisher.com The ability to introduce a wide range of functional groups onto the phenyl ring will be crucial for fine-tuning the properties of the resulting peptides and materials.

Recent advancements in computational chemistry and machine learning are also poised to revolutionize synthetic route design. hilarispublisher.com These tools can predict reaction outcomes, optimize reaction conditions, and even propose entirely new synthetic strategies, thereby accelerating the discovery of novel homophenylalanine analogues.

Integration of N-Fmoc-3-methyl-D-homophenylalanine into Complex Macromolecular Architectures and Foldamers

The incorporation of this compound into larger molecular assemblies is a key area for future exploration. Foldamers, which are non-natural oligomers that adopt well-defined three-dimensional structures, represent a particularly exciting application. nih.gov The unique conformational preferences of D-homophenylalanine can be harnessed to create novel helical, sheet-like, or other intricate architectures.

The Fmoc protecting group, while primarily used for peptide synthesis, can also play a crucial role in directing the self-assembly of these macromolecules. The aromatic fluorenyl ring can participate in π-π stacking interactions, providing an additional driving force for the formation of ordered structures. researchgate.net By strategically placing this compound residues within a peptide sequence, researchers can control the folding and assembly of the entire molecule.

The development of palindromic peptide foldamers, which exhibit enhanced structural stability and cellular uptake, is a particularly promising strategy. rsc.org The integration of this compound into such designs could lead to the creation of highly robust and cell-permeable biomaterials.

Advanced Studies on Tunable Self-Assembly Processes and Hierarchical Structuring of Homophenylalanine-Based Materials

The self-assembly of small molecules and macromolecules into well-defined nanostructures is a powerful bottom-up approach for the fabrication of advanced materials. This compound and its derivatives are excellent candidates for self-assembly due to their amphiphilic nature and the presence of multiple non-covalent interaction sites.

Future research will focus on gaining a deeper understanding of the self-assembly process and developing methods to control the resulting hierarchical structures. This will involve a combination of experimental techniques, such as spectroscopy and microscopy, and computational modeling. By systematically varying the molecular structure, solvent conditions, and other external stimuli, researchers can tune the self-assembly process to generate a wide range of morphologies, including nanofibers, nanotubes, and hydrogels.

The ability to control the hierarchical structuring of homophenylalanine-based materials is essential for their application in areas such as tissue engineering, drug delivery, and catalysis. For example, self-assembling peptide hydrogels can be designed to mimic the extracellular matrix, providing a scaffold for cell growth and tissue regeneration.

Development of Next-Generation Chemical Probes and Functional Materials Based on Homophenylalanine Scaffolds

The unique properties of this compound make it an attractive scaffold for the development of novel chemical probes and functional materials. The methylated phenyl ring can be further functionalized with reporter groups, such as fluorescent dyes or affinity tags, to create probes for biological imaging and diagnostics.

The development of fluorescent molecular probes with three-dimensional globular shapes and chiral centers is an emerging paradigm in cell microscopy and biological imaging. nih.gov The rigid and well-defined conformation of homophenylalanine-containing peptides makes them ideal scaffolds for the design of such probes.

Furthermore, the incorporation of homophenylalanine into polymeric materials can impart them with unique properties, such as enhanced thermal stability, mechanical strength, and biocompatibility. These materials could find applications in a wide range of fields, from biomedical devices to advanced coatings. The exploration of novel synthetic routes and a deeper understanding of self-assembly processes will be crucial for realizing the full potential of homophenylalanine-based materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.